3,6-Dimethylcyclohepta-2,6-dien-1-one
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Overview
Description
3,6-Dimethylcyclohepta-2,6-dien-1-one is an organic compound with the molecular formula C₉H₁₂O. It is a cycloheptadienone derivative characterized by the presence of two methyl groups at the 3rd and 6th positions on the cycloheptadienone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylcyclohepta-2,6-dien-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethyl-2,5-heptadien-4-one with suitable reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylcyclohepta-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,6-Dimethylcyclohepta-2,6-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,6-Dimethylcyclohepta-2,6-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,4,6-Cycloheptatrien-1-one: Another cycloheptadienone derivative with different substitution patterns.
2,10-Dimethylspiro[4.5]deca-2,9-dien-4-one: A structurally related compound with a spirocyclic framework.
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)-: A compound with a similar aromatic structure but different functional groups.
Uniqueness: 3,6-Dimethylcyclohepta-2,6-dien-1-one is unique due to its specific substitution pattern and the presence of two methyl groups at the 3rd and 6th positions. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
14470-72-5 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3,6-dimethylcyclohepta-2,6-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-3-4-8(2)6-9(10)5-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZGVOBNKMLOGPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(CC1)C |
Origin of Product |
United States |
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